

Kinome-wide Analysis of Fgfr4-IN-16: A Comparative Guide

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Compound of Interest

Compound Name: *Fgfr4-IN-16*

Cat. No.: *B12378507*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinome-wide analysis of a representative selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, here exemplified by compounds with similar characteristics to the queried "**Fgfr4-IN-16**," such as Fisogatinib (BLU-554) and Roblitinib (FGF401). The performance of these selective inhibitors is objectively compared with pan-FGFR and multi-kinase inhibitors, including AZD4547 and Ponatinib, supported by available experimental data.

Executive Summary

Selective FGFR4 inhibitors demonstrate a significantly more focused kinome-wide interaction profile compared to pan-FGFR and multi-kinase inhibitors. This high selectivity is primarily achieved through the exploitation of a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, which is absent in other FGFR family members. While pan-FGFR inhibitors like AZD4547 exhibit activity across FGFR1-3 and other kinases, and multi-kinase inhibitors like Ponatinib show broad activity against a range of kinases, selective FGFR4 inhibitors offer the potential for targeted therapy with a reduced risk of off-target effects.

Data Presentation

Table 1: Comparative Kinase Inhibition Profile of Selected FGFR Inhibitors

This table summarizes the inhibitory activity of selective and non-selective FGFR inhibitors against the FGFR family and other representative kinases. Data is presented as IC50 (nM) or percentage of control at a given concentration, compiled from various sources.

Kinase Target	Fisogatinib (BLU-554) (Selective FGFR4)	Roblitinib (FGF401) (Selective FGFR4)	AZD4547 (Pan- FGFR)	Ponatinib (Multi-kinase)
FGFR4	5 nM[1]	1.9 nM[2][3]	165 nM[4]	-
FGFR1	624 nM[1]	>10,000 nM[5]	0.2 nM[4]	2.2 nM[6]
FGFR2	2203 nM[1]	>10,000 nM[5]	2.5 nM[4]	-
FGFR3	829 nM[1]	>10,000 nM[5]	1.8 nM[4]	-
ABL	-	-	-	0.37 nM[6]
PDGFR α	-	-	-	1.1 nM[6]
VEGFR2 (KDR)	-	-	24 nM[4]	1.5 nM[6]
SRC	-	-	-	5.4 nM[6]

Note: Data is compiled from different experimental sources and assays; direct comparison should be made with caution.

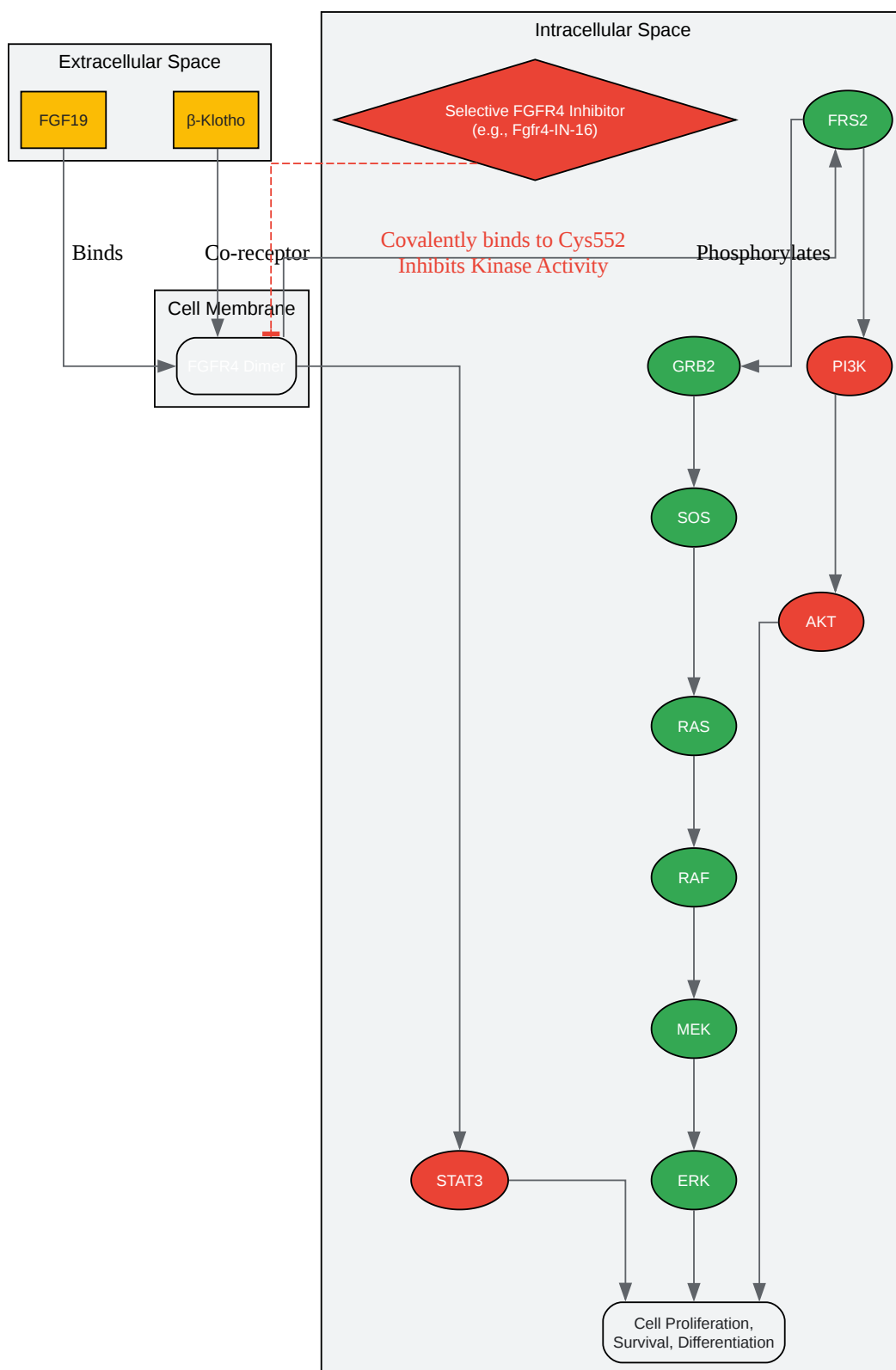
Table 2: KINOMEScan Selectivity Profile (% of Control @ 1 μ M)

This table presents a broader view of kinase selectivity from KINOMEScan assays, showing the percentage of kinase activity remaining in the presence of the inhibitor. A lower percentage indicates stronger binding.

Kinase	Fisogatinib (BLU-554)	Roblitinib (FGF401)	AZD4547	Ponatinib
FGFR4	<1%	<1%	-	-
FGFR1	>50%	>90%	<10%	<10%
FGFR2	>50%	>90%	<10%	<10%
FGFR3	>50%	>90%	<10%	<10%
ABL1	>90%	>90%	>90%	<1%
KDR (VEGFR2)	>90%	>90%	<20%	<1%
SRC	>90%	>90%	>90%	<10%
KIT	>90%	>90%	>50%	<1%
FLT3	>90%	>90%	>50%	<1%

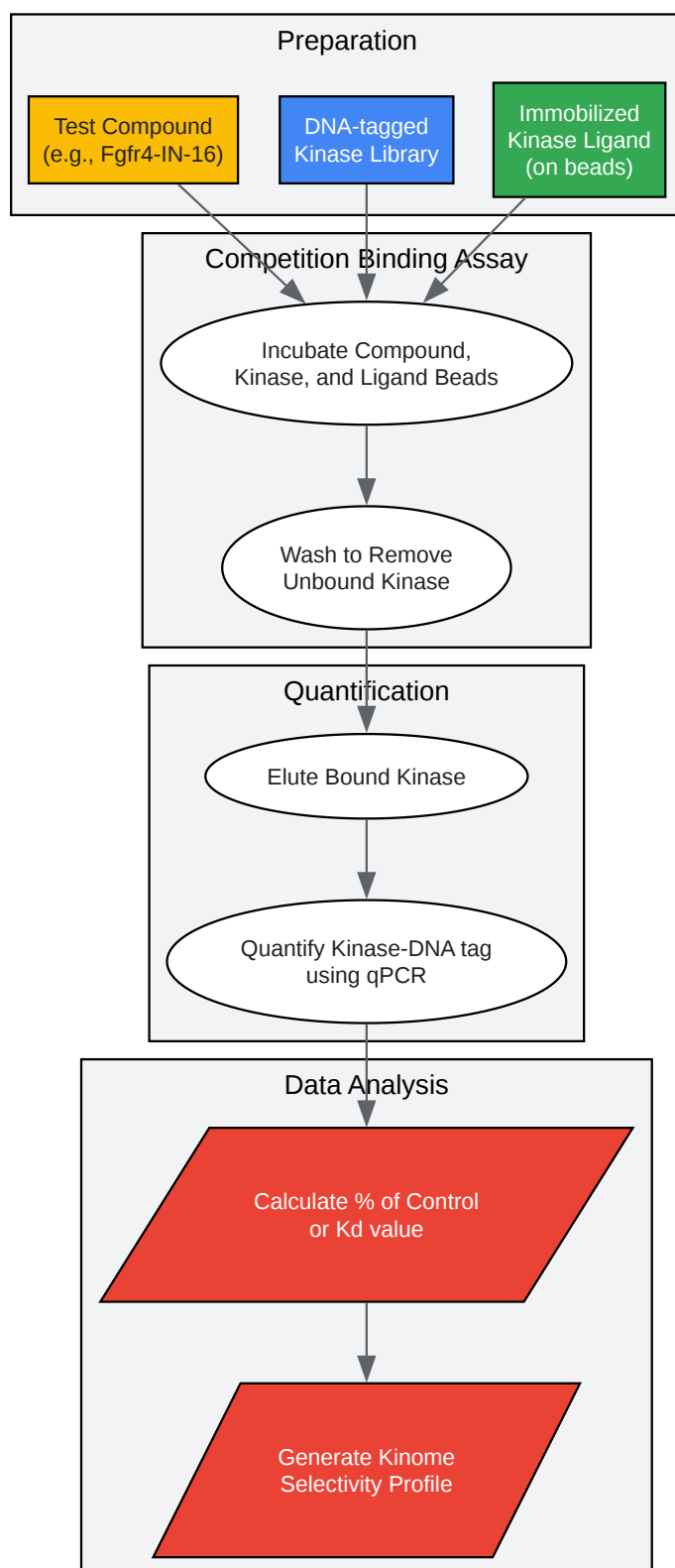
Note: This table is a representative compilation based on available data and literature reports. Specific values can vary based on the exact experimental conditions of the KINOMEScan assay.

Mandatory Visualization



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Caption: FGFR4 Signaling Pathway and Mechanism of Selective Inhibition.



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